

Environmental Fate and Mobility of Alloxydim Sodium: A Technical Guide

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Compound of Interest

Compound Name: *Alloxydim sodium*

Cat. No.: *B3031609*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and mobility of **Alloxydim sodium**. **Alloxydim sodium** is a post-emergence herbicide used to control grass weeds in various broad-leaved crops.^[1]

Understanding its behavior in the environment is crucial for assessing its potential ecological impact. This document synthesizes available data on its physicochemical properties, degradation pathways—including hydrolysis, photolysis, and biodegradation—and its mobility in soil and aquatic systems.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. While comprehensive experimental data for **Alloxydim sodium** is limited in publicly available literature, the following table summarizes the available information for Alloxydim and its sodium salt.

Property	Value	Source
Chemical Name	Sodium (4RS)-2-[(E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate	[2]
CAS Number	55635-13-7	[3]
Molecular Formula	C ₁₇ H ₂₄ NNaO ₅	[3]
Molecular Weight	345.41 g/mol	[3]
Appearance	Colorless crystals	[4]
Water Solubility	2,000,000 mg/L (20°C)	[4]
Vapor Pressure (Alloxydim)	0.133 mPa (20°C)	[5]
Octanol-Water Partition Coefficient (LogP) (Alloxydim)	2.94540 (Calculated)	
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	Data not available	
GUS Leaching Potential Index	2.67 (Transition state)	[4]

Environmental Degradation Pathways

Alloxydim sodium is subject to degradation in the environment through several processes, with photolysis and biodegradation being the most significant.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often pH-dependent.

While standard hydrolysis data for **Alloxydim sodium** under various pH conditions (as per OECD Guideline 111) are not readily available in the reviewed literature, studies on its reaction in chlorinated water indicate rapid degradation. In the presence of excess chlorine, the half-life

of Alloxymid was found to be less than 30 seconds, a process strongly dependent on pH and disinfectant concentration.[6][7][8] This rapid degradation in treated water highlights its susceptibility to chemical transformation under specific conditions.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. It is a major degradation pathway for **Alloxymid sodium** in both aquatic and terrestrial environments.

In Water: Photodegradation of Alloxymid in aqueous media is rapid.[9] Half-lives can range from minutes to hours depending on the water composition and the intensity of the light source.[10] For instance, one study reported half-lives ranging from 4.63 to 165.78 minutes under direct photolysis and 1.14 to 104.81 minutes under indirect photolysis.[10] The primary transformation process involves the cleavage of the O-N bond of the oxime moiety.[10]

On Soil and Plant Surfaces: On soil and plant surfaces, photolysis is also a significant dissipation route. The rate of photodegradation on these surfaces is generally slower than in water, which may be due to the chemical's adsorption to soil minerals or partitioning into the plant cuticle wax layer.[9] One study reported a photolysis half-life of 9.7 hours on a sandy loam soil surface.

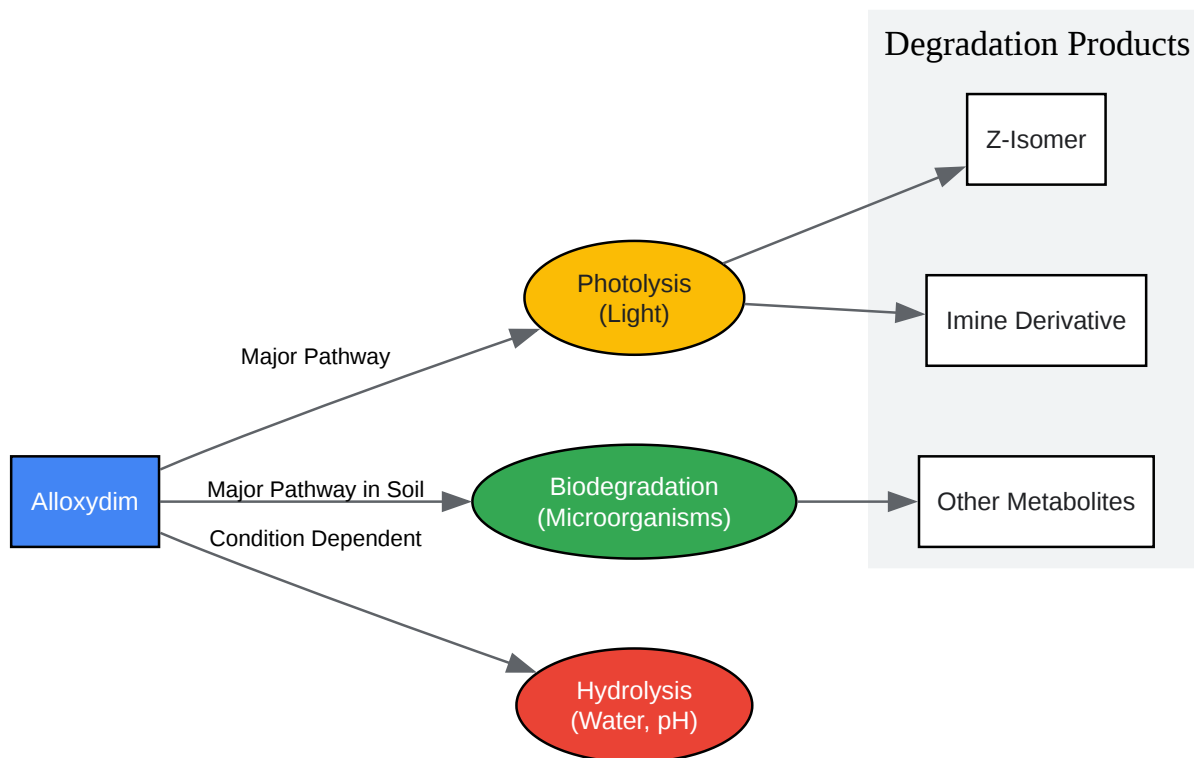
The main photoproducts identified from the photolysis of Alloxymid are its Z-isomer and an imine derivative, which exists as a mixture of two tautomers.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. In soil, this is a key process for the dissipation of **Alloxymid sodium**.

Aerobic Soil Metabolism: Under aerobic conditions, **Alloxymid sodium** is readily degraded by soil microorganisms. The reported half-life in soil is approximately 10 days.[2]

The following diagram illustrates the primary degradation pathways of Alloxymid.



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Primary degradation pathways of Alloxydim.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move into surface water via runoff. This is influenced by its adsorption-desorption characteristics, which are often quantified by the soil organic carbon-water partitioning coefficient (Koc).

Specific experimental Koc values for **Alloxydim sodium** are not available in the reviewed literature. However, its high water solubility suggests a potential for mobility in soil.[4] The calculated Groundwater Ubiquity Score (GUS) of 2.67 places it in a "transition state" for leaching potential, indicating a moderate likelihood of movement through the soil profile.[4] The relatively short soil half-life of around 10 days would, however, limit the extent of leaching.[2]

Aquatic Fate

The fate of **Alloxydim sodium** in aquatic environments is primarily driven by photolysis. Its high water solubility ensures that it will be present in the water column upon entering an aquatic system.^[4]

Once in the water, it is expected to undergo rapid photodegradation, with half-lives on the order of minutes to hours.^[10] While specific studies on its partitioning to sediment were not found, its chemical properties do not suggest strong adsorption to sediments. The primary concern in aquatic systems would be the parent compound and its initial degradation products in the water column shortly after introduction, before significant degradation has occurred.

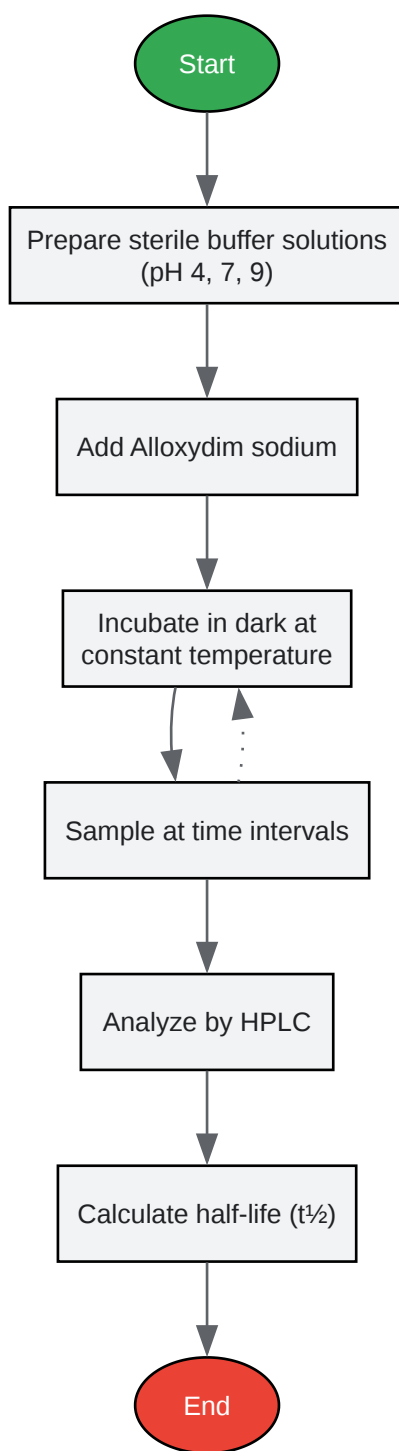
Experimental Protocols

This section provides an overview of the methodologies used to assess the environmental fate of herbicides like **Alloxydim sodium**.

Hydrolysis (Based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis as a function of pH.

- **Preparation:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- **Application:** The test substance is added to the buffer solutions at a concentration not exceeding 0.01 M or half its water solubility.
- **Incubation:** The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at 50°C for 5 days.
- **Analysis:** Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major degradation products, typically using High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The rate constant and half-life of hydrolysis are calculated for each pH.



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General workflow for a hydrolysis study.

Soil Photolysis

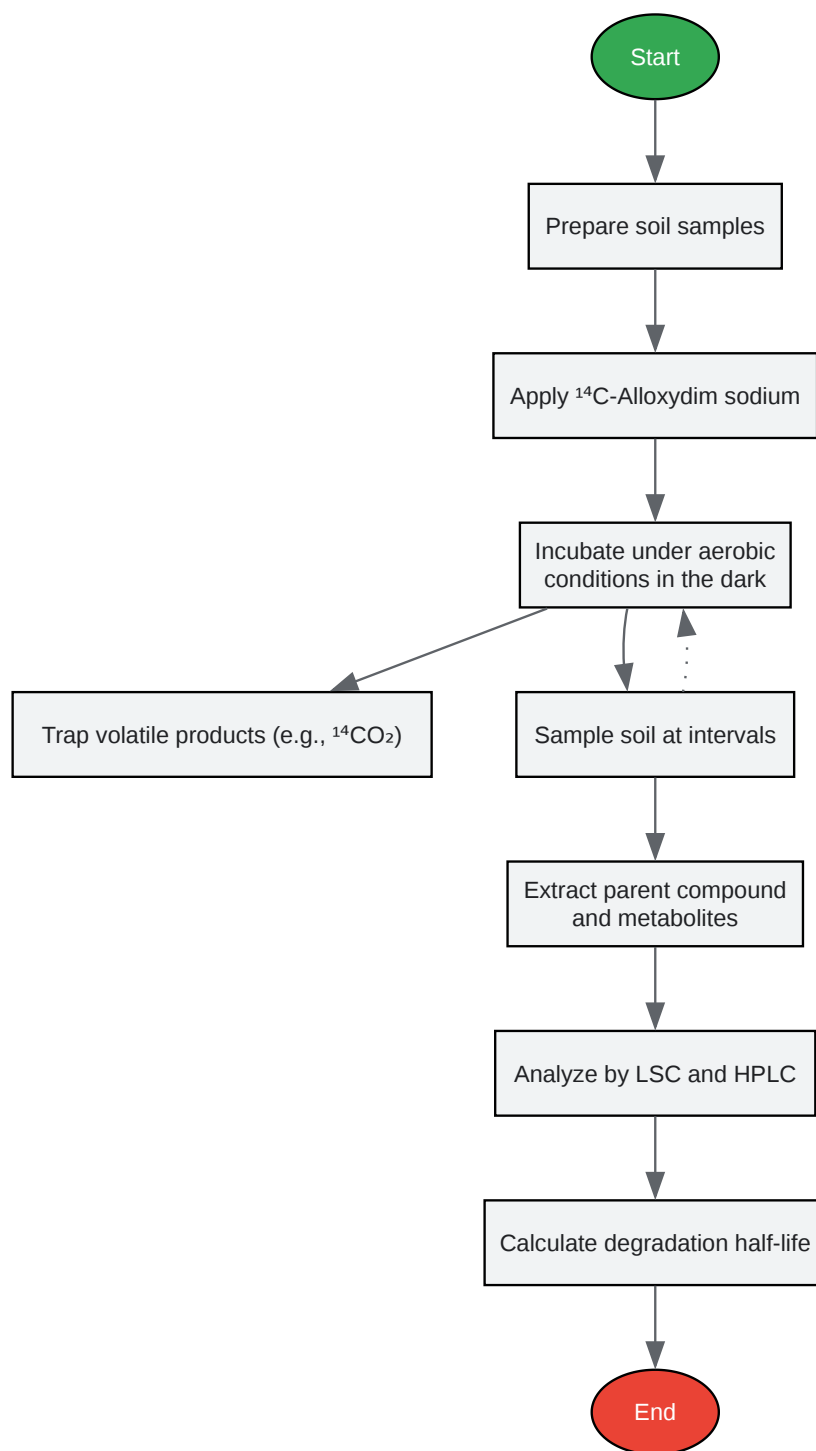
This type of study assesses the degradation of a substance on the soil surface due to sunlight.

- **Soil Preparation:** A thin layer of sieved soil is placed in a suitable container (e.g., petri dish).
- **Application:** The test substance is applied uniformly to the soil surface.
- **Irradiation:** The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Dark controls are also prepared and kept under the same conditions but shielded from light.
- **Sampling:** At various time points, soil samples are collected.
- **Extraction and Analysis:** The parent compound and its photoproducts are extracted from the soil using an appropriate solvent and analyzed by methods such as HPLC-MS.
- **Calculation:** The photodegradation half-life on soil is determined.

Aerobic Soil Metabolism (Based on OECD Guideline 307)

This study evaluates the rate and pathway of biodegradation in soil under aerobic conditions.

- **Soil Selection:** Representative agricultural soils are chosen.
- **Application:** The test substance, often radiolabeled (e.g., with ^{14}C), is applied to the soil samples.
- **Incubation:** The treated soil is incubated in the dark at a constant temperature and moisture content. Air is passed through the incubation system to maintain aerobic conditions, and volatile products like $^{14}\text{CO}_2$ are trapped.
- **Sampling and Extraction:** At intervals, replicate soil samples are taken and extracted with solvents to separate the parent compound and metabolites.
- **Analysis:** The extracts are analyzed by techniques like Liquid Scintillation Counting (LSC) and HPLC to quantify the parent compound and degradation products. Non-extractable residues are also quantified.
- **Calculation:** The half-life for aerobic soil metabolism is calculated.



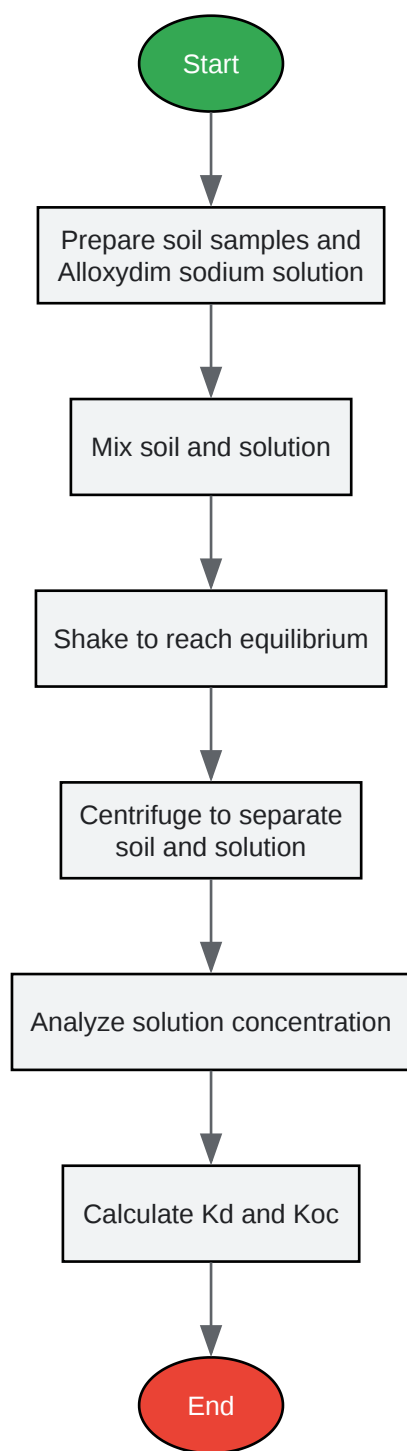
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General workflow for an aerobic soil metabolism study.

Soil Adsorption/Desorption (Based on OECD Guideline 106)

This study determines the extent to which a substance binds to soil particles.

- **Soil and Solution Preparation:** Several soil types with varying organic carbon content and texture are used. A solution of the test substance in a calcium chloride solution is prepared.
- **Equilibration:** A known mass of soil is mixed with a known volume of the test substance solution and shaken for a predetermined time to reach equilibrium.
- **Separation and Analysis:** The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of the test substance remaining in the aqueous phase is measured.
- **Calculation:** The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}) are then determined.
- **Desorption (Optional):** The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.



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Workflow for a soil adsorption/desorption study.

Conclusion

Alloxydim sodium is characterized by its high water solubility and is primarily degraded in the environment through photolysis and biodegradation. Its persistence in soil is low, with a half-life of approximately 10 days. In aquatic systems, it is expected to degrade rapidly through photolysis. While its high water solubility suggests a potential for mobility, its rapid degradation likely mitigates extensive leaching into groundwater under most conditions. Key data gaps remain, particularly concerning experimentally determined soil sorption coefficients (K_{oc}) and hydrolysis rates under typical environmental pH conditions. Further research in these areas would allow for a more precise and comprehensive risk assessment.

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